1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate
Overview
Description
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxothienyl group with an azabicyclo octyl ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate typically involves multiple steps, starting with the preparation of the oxothienyl acetic acid and the azabicyclo octyl ester. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxothienyl acetic acid derivatives, while reduction could produce various reduced forms of the ester.
Scientific Research Applications
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate include:
- Thienyl acetic acid derivatives
- Azabicyclo octyl esters
- Other oxothienyl compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H15NO3S/c15-11(10-2-1-9-18-10)12(16)17-13-3-6-14(7-4-13)8-5-13/h1-2,9H,3-8H2 |
InChI Key |
VIKSKCIJBNEIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)OC(=O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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